Methyl 2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is an organic compound with the molecular formula C14H19NO3 This compound features a benzoate ester functional group, a methyl group, and a tetrahydro-2H-pyran-4-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amine Substitution: The amino group is then reacted with tetrahydro-2H-pyran-4-ylamine under mild heating conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Industrial methods might also employ alternative catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-methyl-3-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-10-12(14(16)17-2)4-3-5-13(10)15-11-6-8-18-9-7-11/h3-5,11,15H,6-9H2,1-2H3 |
InChI Key |
TZZORCZTGDFAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC2CCOCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.